(6-Fluoro-4-(phenylsulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone
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Overview
Description
(6-Fluoro-4-(phenylsulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a fluoro group at the 6th position, a phenylsulfonyl group at the 4th position, and a methoxyphenyl group attached to a methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-4-(phenylsulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the fluoro group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The phenylsulfonyl group can be introduced via sulfonyl chloride in the presence of a base like pyridine.
Methanone formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-4-(phenylsulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles like amines or thiols can replace the fluoro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6-Fluoro-4-(phenylsulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its quinoline core.
Mechanism of Action
The mechanism of action of (6-Fluoro-4-(phenylsulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoroquinolin-3-yl)(4-methoxyphenyl)methanone: Lacks the phenylsulfonyl group.
(4-(Phenylsulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone: Lacks the fluoro group.
(6-Fluoro-4-(phenylsulfonyl)quinolin-3-yl)methanone: Lacks the methoxyphenyl group.
Uniqueness
(6-Fluoro-4-(phenylsulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity, the phenylsulfonyl group provides additional sites for chemical modification, and the methoxyphenyl group contributes to its overall stability and solubility.
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-fluoroquinolin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO4S/c1-29-17-10-7-15(8-11-17)22(26)20-14-25-21-12-9-16(24)13-19(21)23(20)30(27,28)18-5-3-2-4-6-18/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURQHFYPGQCHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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